

Application Note: Synthesis of Chiral N-Substituted 2-(2-Oxopiperidin-1-yl)acetamides

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Compound of Interest

Compound Name: (2-Oxopiperidin-1-yl)acetyl
chloride

Cat. No.: B1406529

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Abstract

This application note details a robust methodology for the synthesis of chiral N-substituted 2-(2-oxopiperidin-1-yl)acetamides through the reaction of **(2-oxopiperidin-1-yl)acetyl chloride** with various chiral primary and secondary amines. This reaction is a crucial step in the development of novel therapeutic agents, as the resulting chiral amide derivatives are prevalent scaffolds in numerous biologically active molecules. The described protocol offers high yields and good to excellent diastereoselectivity, depending on the chiral amine employed. The straightforward procedure and mild reaction conditions make it suitable for a wide range of substrates and amenable to library synthesis for drug discovery programs.

Introduction

The amide bond is a cornerstone of medicinal chemistry, and the synthesis of chiral amides is of paramount importance for the development of enantiomerically pure pharmaceuticals. The reaction of acyl chlorides with amines is a fundamental and widely utilized method for amide bond formation due to the high reactivity of the acyl chloride. **(2-Oxopiperidin-1-yl)acetyl chloride** is a valuable building block, incorporating a lactam moiety that can impart favorable pharmacokinetic properties to drug candidates. The coupling of this acyl chloride with chiral amines allows for the introduction of a stereocenter, which is critical for achieving target selectivity and desired pharmacological activity. This document provides a general yet detailed protocol for this transformation, along with expected outcomes for a selection of chiral amines.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The chiral amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of **(2-oxopiperidin-1-yl)acetyl chloride**. This is followed by the elimination of a chloride ion to form the final amide product. A non-nucleophilic base is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.^{[1][2][3][4]} The stereochemical outcome of the reaction is primarily controlled by the chirality of the amine, leading to the formation of diastereomeric or enantiomeric products.

General Reaction Scheme

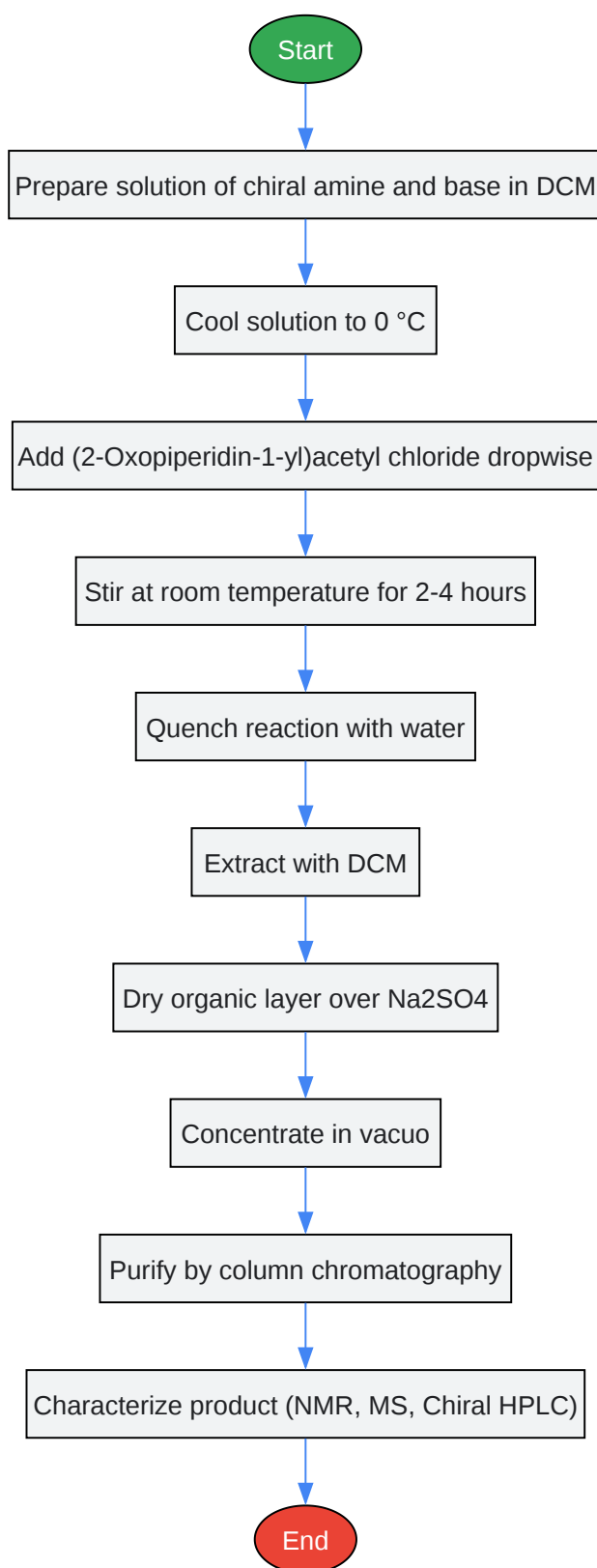
Caption: General reaction scheme for the synthesis of chiral N-substituted 2-(2-oxopiperidin-1-yl)acetamides.

Expected Quantitative Data

The following table summarizes the expected yields and diastereomeric excess (d.e.) or enantiomeric excess (e.e.) for the reaction of **(2-oxopiperidin-1-yl)acetyl chloride** with a selection of chiral amines based on typical outcomes for similar acylation reactions.

Entry	Chiral Amine	Product	Yield (%)	d.e. / e.e. (%)
1	(R)-1-Phenylethylamine	N-((R)-1-Phenylethyl)-2-(2-oxopiperidin-1-yl)acetamide	85-95	>98 (d.e.)
2	(S)-1-Phenylethylamine	N-((S)-1-Phenylethyl)-2-(2-oxopiperidin-1-yl)acetamide	85-95	>98 (d.e.)
3	(R)-alpha-Methylbenzylamine	N-((R)-alpha-Methylbenzyl)-2-(2-oxopiperidin-1-yl)acetamide	88-96	>98 (d.e.)
4	(S)-Leucine methyl ester	Methyl (S)-2-(2-(2-oxopiperidin-1-yl)acetamido)-4-methylpentanoate	80-92	>95 (d.e.)
5	(R)-Proline methyl ester	Methyl (R)-1-(2-(2-oxopiperidin-1-yl)acetyl)pyrrolidine-2-carboxylate	78-90	>95 (d.e.)

Experimental Workflow



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